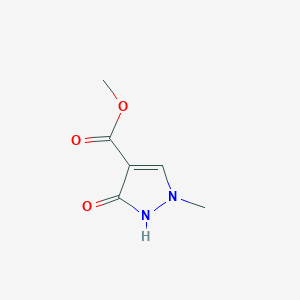![molecular formula C10H7NO6 B12868821 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid typically involves the use of 2-aminophenol as a precursor. The reaction between 2-aminophenol and aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, has been explored . The reaction conditions often include the use of bases like potassium carbonate (K2CO3) and oxidants like tert-butyl hydroperoxide (TBHP) under argon atmosphere with blue LED radiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Acid chlorides and subsequent substituted products.
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The benzoxazole ring structure allows for π-π stacking interactions with aromatic residues in proteins, potentially modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A simpler structure without the carboxylic acid and hydroxymethyl groups.
2-Aminophenol: The precursor used in the synthesis of benzoxazole derivatives.
Oxazole: A related heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid is unique due to its combination of carboxylic acid and hydroxymethyl groups, which enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H7NO6 |
|---|---|
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
2-[carboxy(hydroxy)methyl]-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C10H7NO6/c12-6(10(15)16)8-11-5-3-1-2-4(9(13)14)7(5)17-8/h1-3,6,12H,(H,13,14)(H,15,16) |
Clé InChI |
FQOAWAWMNARXIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


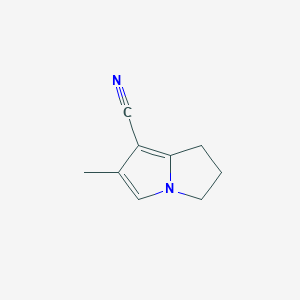
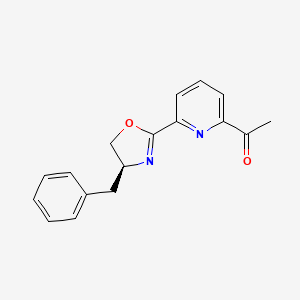
![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
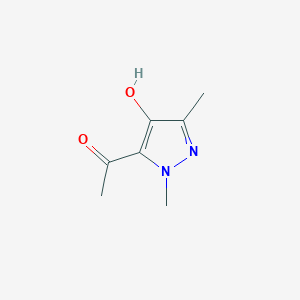

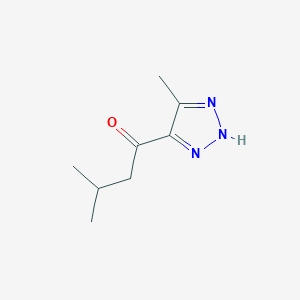


![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)
